N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-2-chlorobenzamide
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Overview
Description
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-2-chlorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromo and chloro substituent on the benzene ring, along with an amino-oxoethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-2-chlorobenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzoic acid and 2-(2-amino-2-oxoethoxy)ethanol.
Formation of Benzamide: The 4-bromo-2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with 2-(2-amino-2-oxoethoxy)ethanol in the presence of a base such as triethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino-oxoethoxyethyl side chain can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzene ring, while oxidation and reduction reactions may modify the amino-oxoethoxyethyl side chain.
Scientific Research Applications
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-2-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-2-chlorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-2-fluorobenzamide
- N-[2-(2-amino-2-oxoethoxy)ethyl]-4-chloro-2-fluorobenzamide
- N-[2-(2-amino-2-oxoethoxy)ethyl]-4-iodo-2-chlorobenzamide
Uniqueness
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-2-chlorobenzamide is unique due to the specific combination of bromo and chloro substituents on the benzene ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O3/c12-7-1-2-8(9(13)5-7)11(17)15-3-4-18-6-10(14)16/h1-2,5H,3-4,6H2,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXORMBJBFGRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)NCCOCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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